molecular formula C12H9F2NO2 B11719518 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile

Cat. No.: B11719518
M. Wt: 237.20 g/mol
InChI Key: PHUHQEMDTRKMIE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and a benzodioxole moiety substituted with two fluorine atoms

Preparation Methods

The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzodioxole moiety with a cyclobutane ring and a nitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9F2NO2

Molecular Weight

237.20 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H9F2NO2/c13-12(14)16-9-3-2-8(6-10(9)17-12)11(7-15)4-1-5-11/h2-3,6H,1,4-5H2

InChI Key

PHUHQEMDTRKMIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC3=C(C=C2)OC(O3)(F)F

Origin of Product

United States

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